

Fmoc-Gly-Gly-D-Phe-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Gly-Gly-D-Phe-OH

Cat. No.: B11931819

[Get Quote](#)

In-Depth Technical Guide: Fmoc-Gly-Gly-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of **Fmoc-Gly-Gly-D-Phe-OH**, a key building block in peptide synthesis and drug development.

Core Molecular Data

The fundamental molecular attributes of **Fmoc-Gly-Gly-D-Phe-OH** are summarized below. As a stereoisomer of the more commonly cited L-form, it shares the same molecular formula and weight.

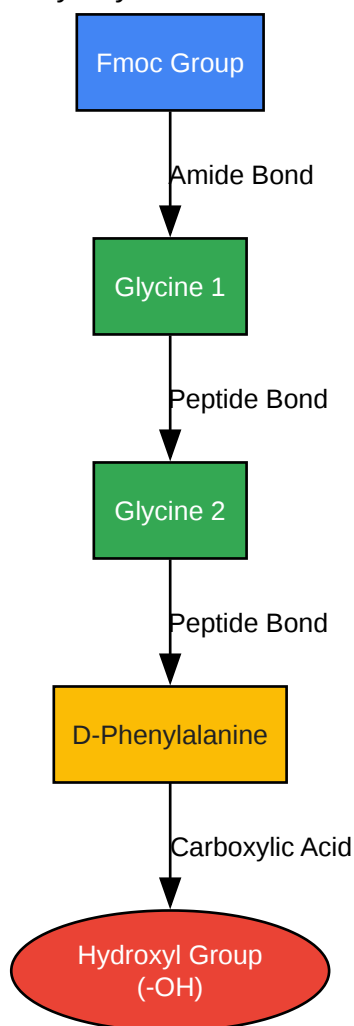
Property	Value
Molecular Formula	C ₂₈ H ₂₇ N ₃ O ₆
Molecular Weight	501.53 g/mol [1]

Molecular Structure and Components

Fmoc-Gly-Gly-D-Phe-OH is a tripeptide derivative. Its structure consists of three key components: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, followed by a

diglycine (Gly-Gly) spacer, and a C-terminal D-Phenylalanine (D-Phe) residue with a free carboxylic acid (-OH) group.

Fmoc-Gly-Gly-D-Phe-OH Structure



[Click to download full resolution via product page](#)

Caption: Logical relationship of **Fmoc-Gly-Gly-D-Phe-OH** components.

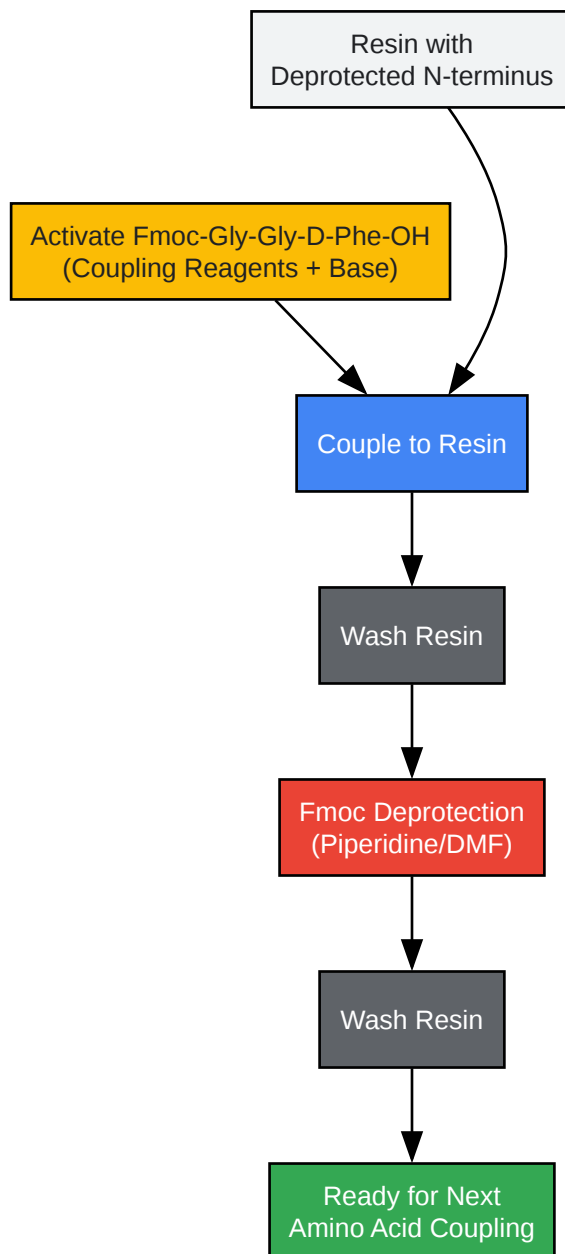
Experimental Protocols

While specific experimental applications for **Fmoc-Gly-Gly-D-Phe-OH** are vast and varied, its primary use is in solid-phase peptide synthesis (SPPS). A generalized protocol for its incorporation into a growing peptide chain is outlined below.

General Protocol for Coupling **Fmoc-Gly-Gly-D-Phe-OH** in SPPS:

- Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) that has the preceding amino acid of the target peptide already attached and its N-terminal Fmoc group removed (deprotected).
- Activation of **Fmoc-Gly-Gly-D-Phe-OH**:
 - Dissolve **Fmoc-Gly-Gly-D-Phe-OH** in a suitable solvent (e.g., Dimethylformamide - DMF).
 - Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM) to activate the C-terminal carboxylic acid.
 - Allow the activation to proceed for a few minutes at room temperature.
- Coupling to Resin:
 - Add the activated **Fmoc-Gly-Gly-D-Phe-OH** solution to the deprotected resin.
 - Agitate the mixture for a specified time (typically 1-2 hours) to allow for the formation of the peptide bond.
- Washing: Wash the resin extensively with DMF and other solvents (e.g., Dichloromethane - DCM) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
- Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc protecting group from the newly added tripeptide, preparing it for the next coupling cycle.

SPPS Workflow with Fmoc-Gly-Gly-D-Phe-OH



[Click to download full resolution via product page](#)

Caption: Generalized workflow for solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Fmoc-Gly-Gly-D-Phe-OH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931819#fmoc-gly-gly-d-phe-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b11931819#fmoc-gly-gly-d-phe-oh-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com